molecular formula C34H33ClF3NO3 B1679319 RGX-104 free Acid CAS No. 610318-54-2

RGX-104 free Acid

Cat. No.: B1679319
CAS No.: 610318-54-2
M. Wt: 596.1 g/mol
InChI Key: ZLJZDYOBXVOTSA-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .

Mode of Action

RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .

Biochemical Pathways

The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .

Result of Action

The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .

Action Environment

The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abequolixron involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions .

Industrial Production Methods

Industrial production of abequolixron would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The specific industrial methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

Abequolixron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Properties

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDYOBXVOTSA-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610318-54-2
Record name SB 742881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abequolixron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABEQUOLIXRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104 free Acid
Reactant of Route 2
RGX-104 free Acid
Reactant of Route 3
RGX-104 free Acid
Reactant of Route 4
RGX-104 free Acid
Reactant of Route 5
RGX-104 free Acid
Reactant of Route 6
RGX-104 free Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.